molecular formula C14H20ClN3O3 B1389526 tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 939986-47-7

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B1389526
CAS RN: 939986-47-7
M. Wt: 313.78 g/mol
InChI Key: IUYSDUHNGYZGMH-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O3 . It is often used in research and development .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate” is represented by the SMILES string: CC©©OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)Cl . The average mass of the molecule is 313.780 Da .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, have been synthesized and characterized . These compounds exhibit a wide spectrum of biological activities, making the tert-butyl piperidine carboxylate a valuable building block in medicinal chemistry.

Biological Evaluation

Derivatives of tert-butyl piperidine carboxylate have been studied for their antibacterial and antifungal activities. They have shown moderate activity against several microorganisms, indicating potential for development into antibacterial and antifungal agents .

Chemoselective N-tert-Butoxycarbonylation

The compound has been used as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This reaction is carried out under mild, environment-friendly conditions and is completed quickly, which is advantageous for industrial production .

Crystal Structure Analysis

The crystal structures of tert-butyl piperidine carboxylate derivatives have been analyzed using single crystal X-ray diffraction. This analysis helps in understanding the molecular shape, conformation, and intermolecular interactions, which are crucial for the design of new drugs .

Physicochemical Property Adjustment

Incorporation of the piperazine ring from tert-butyl piperidine carboxylate into drug molecules is an important strategy for adjusting molecular physicochemical properties. This includes enhancing water solubility and the capacity for the formation of hydrogen bonds, which are important for drug efficacy .

Drug Discovery

Due to its conformational flexibility and polar nitrogen atoms, the piperazine ring enhances favorable interactions with macromolecules. This makes tert-butyl piperidine carboxylate an important compound in the field of drug discovery, particularly for targeting specific biological pathways .

Intermediate for Biologically Active Compounds

It is used as an intermediate in the synthesis of biologically active compounds, such as crizotinib, which is an important drug used in cancer therapy .

Targeting mTOR Pathway

Research has indicated that derivatives of tert-butyl piperidine carboxylate can be targeted towards the mTOR pathway, which plays a significant role in tumor malignancy. This suggests potential applications in developing anticancer therapies .

properties

IUPAC Name

tert-butyl 3-(4-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-16-7-6-11(15)17-12/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSDUHNGYZGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671583
Record name tert-Butyl 3-[(4-chloropyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939986-47-7
Record name tert-Butyl 3-[(4-chloropyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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